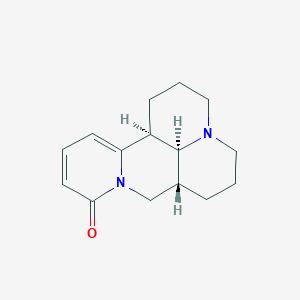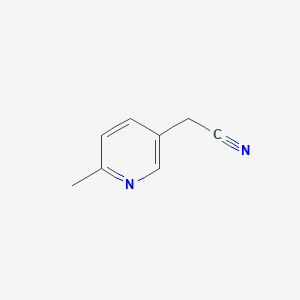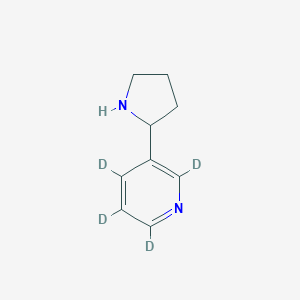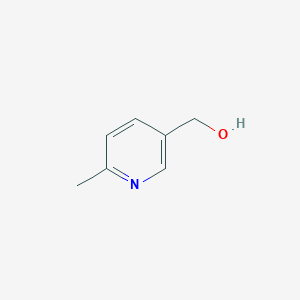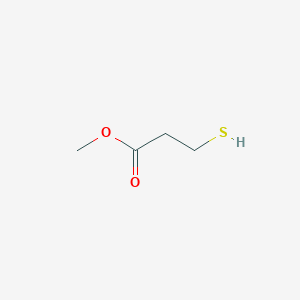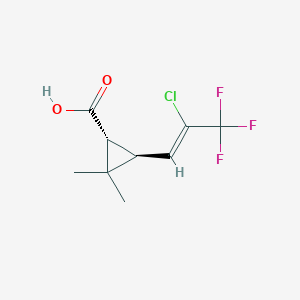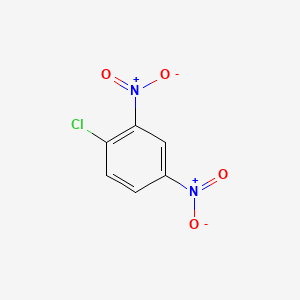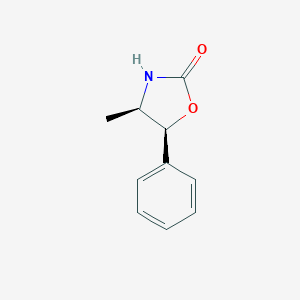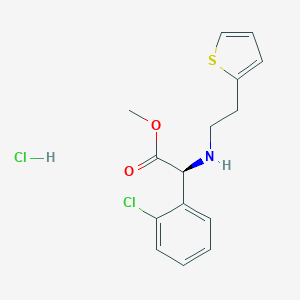![molecular formula C12H10BrF3N2O2 B032721 (2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide CAS No. 113181-02-5](/img/structure/B32721.png)
(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide” is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with 2,3-dihydroxy-2-methylpropionic acid, which is reacted with thionyl chloride to form 4-chlorocarbonyl-4-methyl-1,3,2-dioxathiolane-2-one . This is then reacted with 4-cyano-3-trifluoromethylaniline .Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring substituted with a trifluoromethyl group and a cyano group . The molecular formula is C19H14F3N3O3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2,3-dihydroxy-2-methylpropionic acid with thionyl chloride, followed by a reaction with 4-cyano-3-trifluoromethylaniline .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . The melting point ranges from 141.0 to 145.0 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Prostate Cancer Imaging : This compound has been investigated for its potential in prostate cancer imaging. New carbon-11-labeled propanamide derivatives, including this compound, were designed and synthesized as selective androgen receptor modulator (SARM) radioligands. These were intended for use with positron emission tomography (PET) imaging in prostate cancer treatment and research (Gao, Wang, Miller, & Zheng, 2011).
Antimicrobial Properties : Studies have also looked into the antimicrobial potential of related compounds. In particular, a study focused on the synthesis and characterization of substituted phenyl azetidines, which are chemically related, to evaluate their potential as antimicrobial agents (Doraswamy & Ramana, 2013).
Quantum Chemical Studies : Another area of research involves quantum chemical studies of related compounds. For example, bicalutamide, a closely related chemical, has been the subject of quantum chemical studies to understand its molecular interactions and properties, which are crucial for its role as a prostate cancer treatment drug (Otuokere & Amaku, 2015).
Synthesis and Molecular Structure Analysis : The synthesis and molecular structure of similar compounds have been a subject of interest in research. For instance, studies have been conducted on the synthesis and analysis of compounds like 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, which are structurally similar, to explore their properties and potential applications (Kulai & Mallet-Ladeira, 2016).
Pharmacokinetics and Metabolism Studies : There has also been research into the pharmacokinetics and metabolism of related propanamide compounds, especially in the context of selective androgen receptor modulators (SARMs) and their potential therapeutic applications (Wu, Wu, Yang, Nair, Miller, & Dalton, 2006).
Hormonal Male Contraception : The compound has also been studied for its potential use in hormonal male contraception. Research in this area focuses on the pharmacologic effects of similar compounds in animal models, exploring their efficacy and reversibility (Jones, Chen, Hwang, Miller, & Dalton, 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF3N2O2/c1-11(20,6-13)10(19)18-8-3-2-7(5-17)9(4-8)12(14,15)16/h2-4,20H,6H2,1H3,(H,18,19)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZFXNCCDXABCT-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CBr)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

